1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with the molecular formula C₁₅H₁₆N₂O₃. It is classified as an indole derivative, which is significant in various biological activities and medicinal chemistry. The compound is recognized for its potential applications in biomedical research, particularly in the fields of pharmacology and drug development.
1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid belongs to the class of pyrrolidine carboxylic acids, which are characterized by a five-membered ring structure containing nitrogen. Its classification is essential for understanding its reactivity and interactions with biological systems.
The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. Key methods may include:
Technical details regarding specific reagents, solvents, and conditions (temperature, time) are crucial for optimizing yield and purity during synthesis.
The molecular structure of 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid features a pyrrolidine ring with a carboxylic acid group at one position and an indole moiety at another. The molecular weight is approximately 272.31 g/mol .
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Technical details such as reaction conditions (catalysts, temperature) are critical for achieving desired products.
The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is not fully elucidated but is believed to involve interaction with biological targets such as receptors or enzymes. This interaction can lead to modulation of biochemical pathways relevant to disease states.
Research indicates that compounds with similar structures often exhibit activities such as anti-inflammatory or analgesic effects, suggesting potential therapeutic applications .
The physical properties include:
Chemical properties encompass:
Relevant data on melting point, boiling point, and spectral data (NMR, IR) are essential for characterization.
1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
The molecular architecture of 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid positions it within a significant class of bioactive hybrids leveraging the complementary properties of indole and pyrrolidine/pyrrolidinone systems. The indole nucleus is a ubiquitous component in natural products (e.g., tryptophan, serotonin) and pharmaceuticals, renowned for its ability to engage in π-stacking, hydrogen bonding, and hydrophobic interactions within biological targets [2] [4]. The 5-oxopyrrolidine ring (a pyrrolidinone) contributes conformational constraints, polarity, and hydrogen-bonding capacity via the amide carbonyl and the carboxylic acid functionality. This combination creates a versatile scaffold for targeting diverse enzymes and receptors.
Research highlights the importance of substituent effects on both ring systems for modulating biological activity. Investigations into pyrrolidine derivatives as anticancer agents demonstrate that the nature and position of substituents critically influence potency and selectivity [2]. For instance, electron-withdrawing groups on the indole ring, as seen in analogues like 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 16489212) and 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS: 931374-75-3), can significantly alter electronic properties, lipophilicity, and binding affinity [3] [6]. The ethyl linker provides sufficient distance to prevent steric clash while allowing optimal spatial orientation of the indole and pyrrolidinone pharmacophores.
Table 2: Bioactivity of Related Indole-Pyrrolidine/Pyrrolidinone Hybrids
Structural Feature | Reported Biological Activity | Key SAR Insight |
---|---|---|
Pyrrolidine amide with aromatic substituents | α-Glucosidase inhibition (IC₅₀ = 98.47 μM) | Polar groups (OH, NH₂) enhance potency [2] |
Pyrido-pyrrolidine hybrid (COOC₂H₅) | α-Glucosidase inhibition (IC₅₀ = 0.56 ± 0.11 μM) | Competitive inhibition; modulates enzyme structure [2] |
Pyrrolidine-2-carboxamide derivatives | Plasma kallikrein (PKal) inhibition (Ki < 50 nM) | N-substitution and ring modifications affect potency [2] |
Pyrrolidinone derivatives, particularly 2-pyrrolidones and 5-oxopyrrolidines (γ-lactams), hold a prominent historical position in drug discovery, serving both as bioactive cores and synthetic intermediates. The 2-pyrrolidone structure is a fundamental pharmacophore in clinically established nootropic agents like piracetam, highlighting its relevance in central nervous system therapeutics [5]. The exploration of pyrrolidinone-containing compounds evolved significantly with the recognition that saturation and stereogenicity enhance molecular complexity and improve druggability. Compared to planar aromatic systems like pyrrole, the non-planar, sp³-hybridized pyrrolidine/pyrrolidinone ring offers greater three-dimensional (3D) coverage through pseudorotation, enabling superior exploration of pharmacophore space and improved target complementarity [4]. This 3D character contributes favorably to physicochemical parameters such as aqueous solubility, reduced lipophilicity (LogP), and polar surface area (PSA), crucial for drug-like properties [4].
The chiral nature of substituted pyrrolidinones adds another dimension to their medicinal chemistry application. Enantioselective synthesis of derivatives like those based on (S/R)-pyroglutamic acid allows investigation of stereospecific binding to biological targets, aligning with the FDA's emphasis on stereoisomer characterization in drug development [4] [5]. Historically, semi-synthetic modifications of natural pyrrolidine/pyrrolidinone alkaloids paved the way for designing synthetic derivatives with optimized profiles. For example, structure-activity relationship (SAR) studies on pyrrolidine-based kinase inhibitors revealed that strategic substitutions on the lactam nitrogen or at the C-3/C-4 positions drastically influenced potency and selectivity against targets like CSF1R, KIT, and FLT3 [2].
Table 3: Historical Milestones in Pyrrolidinone Medicinal Chemistry
Era | Key Development | Impact on Compound Design |
---|---|---|
1960s-1970s | Introduction of piracetam (2-oxopyrrolidine) | Validated 2-pyrrolidone as CNS-active scaffold [5] |
1980s-1990s | Exploration of pyroglutamic acid derivatives | Leveraged chirality for stereoselective binding [5] |
2000s-Present | Rational design of pyrrolidine/pyrrolidinone kinase inhibitors (e.g., JTE-952, Vimseltinib) | Demonstrated role in targeting tyrosine kinases [2] |
Recent Advances | ATX inhibitors based on 2-pyrrolidinone (IC₅₀ down to 3.5 nM) | Highlighted significance of stereochemistry and aromatic appendages [5] |
The structural features of 1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid thus embody key historical design principles: incorporation of a biologically pre-validated heterocycle (indole), fusion with a saturated, chiral-capable scaffold (5-oxopyrrolidine) to enhance 3D complexity, and the inclusion of a carboxylic acid handle for salt formation or further derivatization. While specific synthesis routes and detailed biological profiling for this exact compound are not extensively elaborated in the provided sources, its structural kinship to pharmacologically active pyrrolidine/indole hybrids underscores its potential as a versatile intermediate or lead structure in the design of enzyme inhibitors (e.g., targeting α-glucosidase, kinases, or autotaxin) and receptor modulators [2] [5]. Future exploration would likely focus on stereoselective synthesis, regioisomeric substitution patterns on both rings, and prodrug strategies (e.g., esterification of the carboxylic acid) to optimize pharmacokinetic properties.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: